Arg-arg-lys-ala-ser-gly-pro

概要

説明

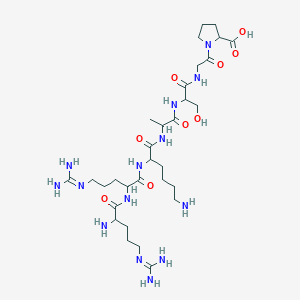

The compound “Arg-arg-lys-ala-ser-gly-pro” is a peptide composed of seven amino acids: arginine, lysine, alanine, serine, glycine, and proline. Peptides like this one play crucial roles in various biological processes, including cell signaling, immune responses, and tissue repair. This specific sequence may have unique properties that make it valuable for scientific research and potential therapeutic applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of peptides like “Arg-arg-lys-ala-ser-gly-pro” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Activation: The carboxyl group of the incoming amino acid is activated using reagents like carbodiimides.

Coupling: The activated amino acid reacts with the amine group of the growing peptide chain.

Deprotection: Protective groups on the amino acids are removed to allow further coupling.

Industrial Production Methods

Industrial production of peptides often employs automated synthesizers to scale up the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are used to ensure the purity of the final product.

化学反応の分析

Types of Reactions

Peptides like “Arg-arg-lys-ala-ser-gly-pro” can undergo various chemical reactions, including:

Oxidation: This reaction can affect amino acids like cysteine, methionine, and tryptophan.

Reduction: Disulfide bonds in peptides can be reduced to free thiols.

Substitution: Amino acid residues can be modified through substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, performic acid.

Reducing Agents: Dithiothreitol (DTT), beta-mercaptoethanol.

Substitution Reagents: N-hydroxysuccinimide (NHS) esters for amine modifications.

Major Products

The products of these reactions depend on the specific amino acids involved and the conditions used. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free cysteine residues.

科学的研究の応用

Peptides like “Arg-arg-lys-ala-ser-gly-pro” have numerous applications in scientific research:

Chemistry: Used as building blocks for more complex molecules and as models for studying protein folding and interactions.

Biology: Serve as signaling molecules, influencing processes like cell adhesion, migration, and differentiation.

Medicine: Potential therapeutic agents for conditions such as cancer, infections, and neurological disorders.

Industry: Utilized in the development of biomaterials, drug delivery systems, and diagnostic tools.

作用機序

The mechanism of action of “Arg-arg-lys-ala-ser-gly-pro” depends on its specific interactions with molecular targets. Peptides can bind to receptors on cell surfaces, triggering signaling pathways that lead to various cellular responses. For instance, they may interact with integrins, influencing cell adhesion and migration. The exact pathways involved would require further experimental validation.

類似化合物との比較

Similar Compounds

Arg-gly-asp-ser: Known for its role in cell adhesion and signaling.

Lys-arg-phe-lys: Involved in collagen synthesis and wound healing.

Gly-ala-val-ser-thr: Plays a role in stabilizing long-term potentiation in neurons.

Uniqueness

“Arg-arg-lys-ala-ser-gly-pro” may have unique properties due to its specific sequence, influencing its binding affinity and specificity for certain receptors or enzymes. This uniqueness can make it particularly valuable for targeted therapeutic applications or as a research tool.

生物活性

The peptide Arg-Arg-Lys-Ala-Ser-Gly-Pro, a hexapeptide composed of six amino acids, has garnered attention in the field of biochemistry and pharmacology due to its potential biological activities. This article reviews the structural characteristics, synthesis methods, and biological functions of this compound, drawing from diverse sources to provide a comprehensive overview.

Structural Characteristics

The sequence of this compound indicates a combination of basic (arginine and lysine) and neutral (alanine, serine, glycine, proline) amino acids. This unique composition can influence its biological activity significantly:

- Basic Amino Acids : The presence of arginine and lysine may enhance interactions with negatively charged molecules or receptors.

- Proline Residue : Proline contributes to the structural rigidity of the peptide, potentially affecting its conformation and stability in biological systems.

Synthesis Methods

The synthesis of this compound typically employs solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. Key steps include:

- Activation of Amino Acids : Each amino acid is activated before being added to the growing chain.

- Coupling Reactions : The activated amino acid is coupled to the terminal amino group of the peptide chain.

- Cleavage : Once synthesis is complete, the peptide is cleaved from the resin and purified.

This method is favored for its efficiency and ability to produce high-purity peptides suitable for biological assays.

Biological Activities

Research indicates that peptides with similar structures exhibit various biological activities, including:

- Antimicrobial Activity : Peptides like this compound have shown potential in inhibiting bacterial growth.

- Cell Signaling Modulation : The interaction with cell receptors can influence signaling pathways related to cell proliferation and apoptosis.

- Antioxidant Properties : Certain sequences may exhibit antioxidant effects, contributing to cellular protection against oxidative stress.

Case Studies

- Antimicrobial Properties : A study demonstrated that synthetic peptides containing basic amino acids can effectively inhibit the growth of pathogenic bacteria, suggesting potential applications in developing new antimicrobial agents .

- Cell Proliferation : Research on similar peptides has shown their ability to modulate signaling pathways that regulate cell growth and survival .

Comparative Analysis

To further understand the unique properties of this compound, a comparison with other related peptides is useful:

| Compound Name | Composition | Notable Features |

|---|---|---|

| H-Gly-Arg-Ala-Asp-Ser-Pro-OH | Glycine, Arginine, Alanine, Aspartic Acid, Serine, Proline | Potential in signaling pathways |

| H-Pro-Gly-Lys-Ala-Arg-OH | Proline, Glycine, Lysine, Alanine, Arginine | Shorter sequence; different biological activities |

| H-Lys-Ala-Arg-Ala-Gly-Pro-OH | Lysine, Alanine, Arginine, Glycine, Proline | Unique structural properties enhancing binding affinity |

The mechanisms by which this compound exerts its biological effects are multifaceted:

- Receptor Binding : The basic residues may facilitate binding to specific receptors on cell membranes, influencing downstream signaling pathways.

- Enzyme Inhibition : Similar peptides have been shown to inhibit enzymes involved in critical physiological processes such as blood pressure regulation .

- Cellular Uptake : The sequence may enhance cellular uptake through endocytosis mechanisms due to its charge properties.

特性

IUPAC Name |

1-[2-[[2-[2-[[6-amino-2-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]propanoylamino]-3-hydroxypropanoyl]amino]acetyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H58N14O9/c1-17(24(48)44-21(16-46)26(50)40-15-23(47)45-14-6-10-22(45)29(53)54)41-27(51)19(8-2-3-11-32)43-28(52)20(9-5-13-39-31(36)37)42-25(49)18(33)7-4-12-38-30(34)35/h17-22,46H,2-16,32-33H2,1H3,(H,40,50)(H,41,51)(H,42,49)(H,43,52)(H,44,48)(H,53,54)(H4,34,35,38)(H4,36,37,39) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUDAEJXIMBXKMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CO)C(=O)NCC(=O)N1CCCC1C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H58N14O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40625791 | |

| Record name | N~5~-(Diaminomethylidene)ornithyl-N~5~-(diaminomethylidene)ornithyllysylalanylserylglycylproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40625791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

770.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65189-70-0 | |

| Record name | N~5~-(Diaminomethylidene)ornithyl-N~5~-(diaminomethylidene)ornithyllysylalanylserylglycylproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40625791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the peptide Arg-Arg-Lys-Ala-Ser-Gly-Pro in relation to protein kinase C?

A1: this compound is a synthetic peptide that acts as a substrate for protein kinase C (PKC) [, ]. This means that PKC catalyzes the transfer of a phosphate group from ATP to the serine residue of this peptide. This peptide is significant because it mimics a recognition sequence found in natural protein substrates of PKC, allowing researchers to study the enzyme's activity and kinetics in a simplified system.

Q2: How does this compound influence the ATPase activity of protein kinase C?

A2: Research indicates that this compound can stimulate the ATPase activity of PKC when present at concentrations near its Km value []. This suggests that the binding of this peptide, as a phospho-acceptor substrate, to the active site of PKC can enhance the enzyme's ability to hydrolyze ATP. Interestingly, this stimulation is observed even in the catalytic fragment of PKC, which lacks inherent ATPase activity, highlighting the role of substrate binding in this process. This finding suggests that PKC-catalyzed phosphorylation might be an inefficient process, as it can lead to the hydrolysis of ATP without necessarily resulting in substrate phosphorylation.

Q3: What are the implications of using synthetic peptides like this compound in studying protein kinases?

A3: Utilizing synthetic peptides like this compound offers several advantages in studying protein kinases []. Firstly, they provide a simplified system compared to complex protein substrates, allowing for easier control and manipulation of reaction parameters. Secondly, their defined sequence allows researchers to pinpoint specific amino acid residues crucial for enzyme recognition and activity. For instance, in the case of this compound, the serine residue is essential for phosphorylation by PKC. Lastly, the use of synthetic peptides allows for the synthesis of variants with modified sequences, enabling the exploration of structure-activity relationships and the identification of key features influencing enzyme-substrate interactions.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。